molecular formula C9H13NO B580348 2-Ethoxy-3-methylaniline CAS No. 1352318-44-5

2-Ethoxy-3-methylaniline

Cat. No.: B580348
CAS No.: 1352318-44-5
M. Wt: 151.209
InChI Key: WGBOMTKEAQCJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-methylaniline, also known as o-Anisidine ethyl ether, is an organic compound with the chemical formula C9H13NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylaniline typically involves the ethylation of 3-methylaniline. One common method is the reaction of 3-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

2-Ethoxy-3-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Methoxy-3-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxyaniline: Similar structure but with the ethoxy group at a different position on the aromatic ring.

    2-Ethoxyaniline: Similar structure but without the methyl group.

Uniqueness: 2-Ethoxy-3-methylaniline is unique due to the specific positioning of the ethoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-ethoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBOMTKEAQCJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718327
Record name 2-Ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-44-5
Record name 2-Ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.